

Commercial Sources and Technical Guide for Daurisoline-d2 Reference Standard

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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Daurisoline-d2**, a deuterated analog of the bis-benzylisoquinoline alkaloid Daurisoline. This document is intended to serve as a comprehensive resource for researchers utilizing **Daurisoline-d2** as an internal standard in quantitative bioanalytical studies.

Commercial Availability of Deuterated Daurisoline

The primary commercial source identified for **Daurisoline-d2** is MedchemExpress. In addition to the d2 variant, this supplier also offers other deuterated forms of Daurisoline, providing researchers with options for their specific analytical needs. While a certificate of analysis for the deuterated standard was not directly available, a representative certificate for the parent compound, Daurisoline, indicates a high purity of 99.90% as determined by LCMS[1].

Supplier	Product Name	Catalog Number	Purity (Representative)	Notes
MedchemExpress	Daurisoline-d2	HY-N0221D2	>98% (presumed based on parent compound)	Deuterium labeled Daurisoline[2][3]. Also available in d5 and d11 variants[4].
MedchemExpress	Daurisoline	HY-N0221	99.90%	Parent compound, for reference[1][4].

Experimental Protocols for Quantitative Analysis

The following experimental protocols are adapted from published studies on the quantitative analysis of Daurisoline in biological matrices using UPLC-MS/MS.[5][6][7] While these studies did not use a deuterated internal standard, the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are directly applicable when using **Daurisoline-d2** as an internal standard.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Daurisoline from plasma samples.

- Materials:
 - Rat plasma samples
 - **Daurisoline-d2** internal standard (IS) working solution
 - Acetonitrile (ACN), HPLC grade
 - Microcentrifuge tubes
 - Vortex mixer

- Centrifuge
- Procedure:
 - To a 100 μ L aliquot of rat plasma in a microcentrifuge tube, add 10 μ L of the **Daurisoline-d2** internal standard working solution.
 - Add 300 μ L of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 2 minutes.
 - Centrifuge the mixture at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
 - Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

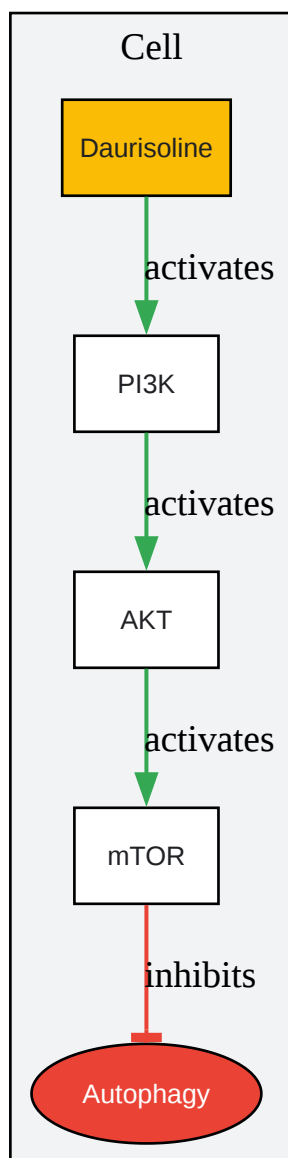
- Instrumentation:
 - Waters ACQUITY UPLC system or equivalent
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: Waters ACQUITY UPLC BEH C18 column (2.1 \times 50 mm, 1.7 μ m)[5][6]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[5][6].
 - Flow Rate: 0.3 mL/min[5]
 - Column Temperature: 30°C[5]

- Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (suggested):
 - Daurisoline: To be optimized based on experimental conditions.
 - **Daurisoline-d2**: To be optimized based on experimental conditions, expecting a +2 m/z shift from the parent compound.
 - Source Parameters: To be optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).

Signaling Pathways and Experimental Workflows

Daurisoline as an Autophagy Inhibitor via the PI3K/AKT/mTOR Pathway

Daurisoline has been shown to inhibit autophagy by activating the PI3K/AKT/mTOR signaling pathway.^{[8][9]} This pathway is a central regulator of cell growth, proliferation, and survival.

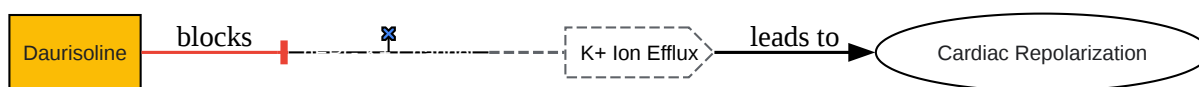


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Caption: Daurisoline inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway.

Daurisoline and hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[10] This action is concentration- and voltage-dependent and is a key aspect of its antiarrhythmic properties.

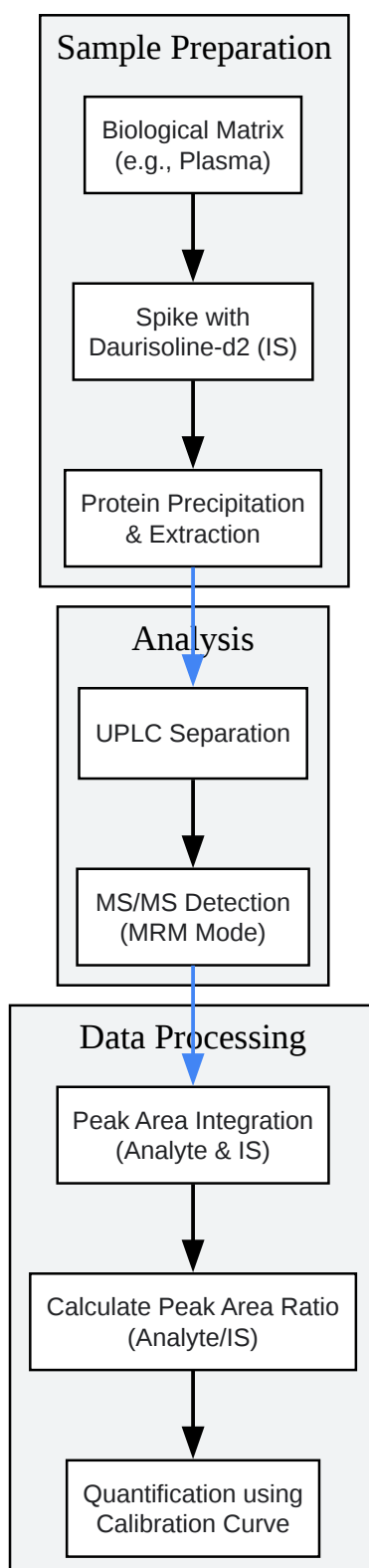


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Caption: Daurisoline blocks the hERG potassium channel, affecting cardiac repolarization.

General Workflow for Bioanalytical Method Using a Deuterated Internal Standard

The use of a deuterated internal standard like **Daurisoline-d2** is a gold standard in quantitative bioanalysis. The following diagram illustrates the typical experimental workflow.



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Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

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